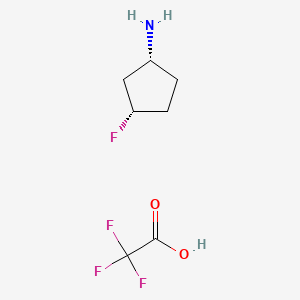

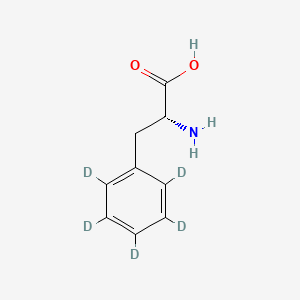

![molecular formula C13H16O3 B584760 (1S,2S,3R,5R)-2-(Benzyloxy)methyl-6-oxabicyclo[3.1.0]hexan-3-ol CAS No. 1353742-19-4](/img/structure/B584760.png)

(1S,2S,3R,5R)-2-(Benzyloxy)methyl-6-oxabicyclo[3.1.0]hexan-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

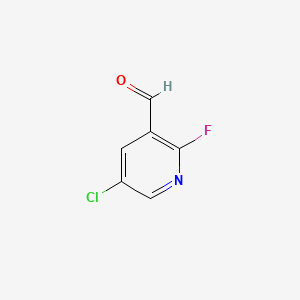

(1S,2S,3R,5R)-2-(Benzyloxy)methyl-6-oxabicyclo[3.1.0]hexan-3-ol, also known as 2-benzyloxy-3-methyl-6-oxabicyclo[3.1.0]hexan-2-ol, is a synthetic compound derived from the oxabicyclic ring system. It is a member of the cyclic ether family, and is used in a variety of scientific research applications. 1.0]hexan-2-ol, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions.

Aplicaciones Científicas De Investigación

Synthetic Routes and Chemical Transformations

Research on organo-selenium compounds has demonstrated their utility in mediating radical ring-opening and intramolecular cyclization reactions. For example, selenium reagents have facilitated the synthesis of 1-naphthaldehydes and 3-oxabicyclo[3.1.0]hexan-2-ols, showcasing the versatility of selenium in inducing diverse chemical transformations (Miao & Huang, 2009). Similarly, the synthesis of complex molecular frameworks like 4,7-dioxatricyclo[3.2.1.0(3,6)]octane derivatives has been achieved through the 1,3-migration of benzyloxy groups in certain cation intermediates, highlighting the potential for constructing intricate molecular architectures (Mosimann & Vogel, 2000).

Applications in Drug Design and Material Science

The stereocontrolled transformation of nitrohexofuranoses into cyclopentylamines, leading to compounds like enantiopure methyl 2-amino-3,4,5-trihydroxycyclopentanecarboxylate, exemplifies the intricate synthetic strategies employed in drug design and development (Fernandez et al., 2008). Additionally, the synthesis of racemic 2-hydroxycyclohexane pyrimidine C-nucleoside analogues involves the opening of the oxirane ring of 3-[(benzyloxy)methyl]-7-oxabicyclo[4.1.0]heptane, showcasing the adaptability of such frameworks in nucleoside analogue synthesis, which is crucial for developing novel therapeutic agents (Šála et al., 2004).

Propiedades

IUPAC Name |

(1S,2S,3R,5R)-2-(phenylmethoxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c14-11-6-12-13(16-12)10(11)8-15-7-9-4-2-1-3-5-9/h1-5,10-14H,6-8H2/t10-,11+,12+,13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPHHAQDOQOLDFK-LOWDOPEQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2C1O2)COCC3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]2[C@@H]1O2)COCC3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2S,3R,5R)-2-(Benzyloxy)methyl-6-oxabicyclo[3.1.0]hexan-3-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

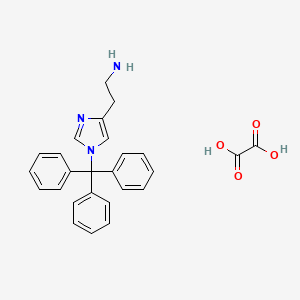

![(3R,6R)-3,4,5-trihydroxy-6-[4-[(E)-2-(3-hydroxy-5-sulfooxyphenyl)ethenyl]phenoxy]oxane-2-carboxylic acid](/img/structure/B584697.png)